

An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid

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Compound of Interest

Compound Name:	5-Hydroxy-2-methoxybenzoic acid
CAS No.:	61227-25-6
Cat. No.:	B1612135

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Hydroxy-2-methoxybenzoic acid** (CAS Number: 61227-25-6), a versatile aromatic compound with significant potential in pharmaceutical research and chemical synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, and potential biological significance, offering field-proven insights to guide researchers in their experimental design and application development.

Core Molecular Characteristics and Physicochemical Properties

5-Hydroxy-2-methoxybenzoic acid, also known as 3-hydroxy-6-methoxybenzoic acid, is a substituted benzoic acid featuring both a hydroxyl and a methoxy group on the aromatic ring.^[1]
^[2] This dual functionality makes it an interesting building block for creating more complex molecules. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	61227-25-6	[2]
Molecular Formula	C ₈ H ₈ O ₄	[2]
Molecular Weight	168.15 g/mol	[2]
Melting Point	155.0 °C	
Boiling Point	379.5 °C	
Flash Point	161.4 °C	
Appearance	White to off-white crystalline powder	General observation
SMILES	<chem>COC1=C(C=C(C=C1)O)C(=O)O</chem>	[2]
InChI	InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)	[3]
Solubility	Soluble in hot water and common organic solvents like ethanol and acetone.	General chemical knowledge
Storage	2°C - 8°C, stored under nitrogen	[2]

Synthesis and Purification: A Practical Workflow

While numerous methods exist for the synthesis of substituted benzoic acids, a common and effective strategy for preparing **5-Hydroxy-2-methoxybenzoic acid** involves the selective methylation of a dihydroxybenzoic acid precursor, such as 2,5-dihydroxybenzoic acid (gentisic acid). The primary challenge lies in achieving regioselectivity, targeting the hydroxyl group at the 2-position for methylation while leaving the 5-position hydroxyl group intact.

Below is a proposed, detailed protocol adapted from established methodologies for similar compounds.

Experimental Protocol: Synthesis of 5-Hydroxy-2-methoxybenzoic acid

Objective: To synthesize **5-Hydroxy-2-methoxybenzoic acid** from 2,5-dihydroxybenzoic acid via selective methylation.

Materials:

- 2,5-dihydroxybenzoic acid
- Dimethyl sulfate (DMS)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Ethyl acetate
- Brine solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Decolorizing charcoal

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone.
- **Base Addition:** Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.
- **Methylation:** While stirring vigorously, slowly add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.

- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
- **Acidification:** Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the ethyl acetate under reduced pressure to yield the crude **5-Hydroxy-2-methoxybenzoic acid**.

Purification Protocol: Recrystallization

Objective: To purify the crude **5-Hydroxy-2-methoxybenzoic acid**.

Procedure:

- **Dissolution:** Dissolve the crude product in a minimum amount of hot deionized water.
- **Decolorization:** Add a small amount of decolorizing charcoal to the hot solution and boil for 5-10 minutes.
- **Filtration:** Perform a hot filtration to remove the charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.



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Caption: Workflow for the synthesis and purification of **5-Hydroxy-2-methoxybenzoic acid**.

Analytical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of **5-Hydroxy-2-methoxybenzoic acid**, adapted from established methods for similar benzoic acid derivatives.

[4]

Proposed HPLC Method:

- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
- Flow Rate: 1.0 mL/min
- Detection: UV at approximately 230 nm and 280 nm.
- Injection Volume: 10 μ L
- Column Temperature: 30°C

This method should provide good separation of the target compound from potential impurities and starting materials.

Spectroscopic Data Interpretation

While experimental spectra for **5-Hydroxy-2-methoxybenzoic acid** are not readily available in public databases, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

- -OCH₃ protons: A singlet around 3.8-4.0 ppm.
- Aromatic protons: Three protons in the aromatic region (around 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their coupling.
- -OH proton (phenolic): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
- -COOH proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted):

- -OCH₃ carbon: A signal around 55-60 ppm.
- Aromatic carbons: Six signals in the range of 110-160 ppm. The carbons attached to the oxygen atoms will be the most downfield.
- -COOH carbon: A signal in the range of 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted):

- O-H stretch (phenolic): A broad band around 3300-3500 cm⁻¹.
- O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.
- C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
- C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

- C-O stretch (ether and phenol): Strong absorptions in the 1200-1300 cm^{-1} region.

Mass Spectrometry (MS):

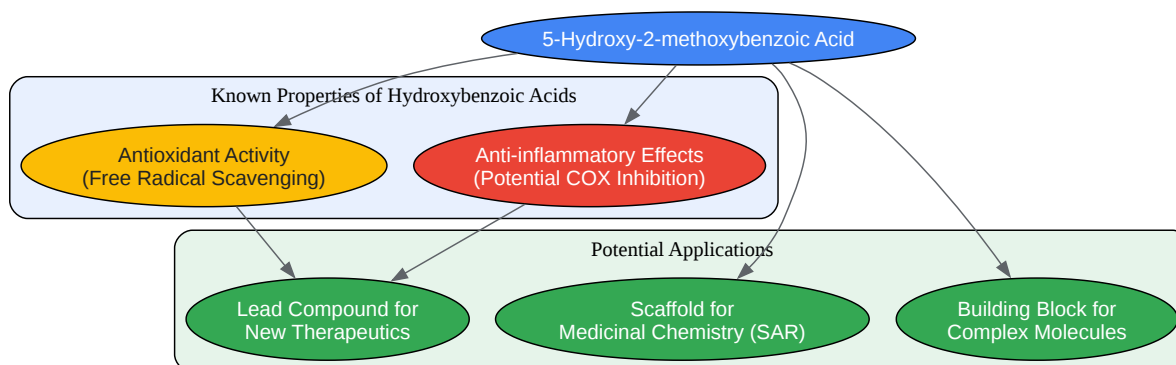
- Molecular Ion (M^+): Expected at $m/z = 168$.
- Key Fragmentation: Loss of a hydroxyl group ($-\text{OH}$, $m/z = 151$), loss of a carboxyl group ($-\text{COOH}$, $m/z = 123$), and loss of a methyl group ($-\text{CH}_3$, $m/z = 153$).

Biological Activity and Potential Applications

The biological activities of **5-Hydroxy-2-methoxybenzoic acid** have not been extensively studied; however, the broader class of hydroxybenzoic acids is known for a range of pharmacological effects.^[5]

Antioxidant and Anti-inflammatory Properties: Phenolic acids are well-documented as potent antioxidants due to their ability to scavenge free radicals.^[5] The hydroxyl group on the aromatic ring is key to this activity. Furthermore, related compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.^[6] These properties suggest that **5-Hydroxy-2-methoxybenzoic acid** could be a valuable lead compound in the development of new antioxidant and anti-inflammatory agents.

Drug Development and Medicinal Chemistry: The bifunctional nature of this molecule makes it an attractive scaffold for medicinal chemists. The hydroxyl and carboxylic acid groups can be readily modified to generate libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to esters or amides to modulate pharmacokinetic properties.



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Caption: Potential biological activities and applications of **5-Hydroxy-2-methoxybenzoic acid**.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **5-Hydroxy-2-methoxybenzoic acid**.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.

Conclusion

5-Hydroxy-2-methoxybenzoic acid is a valuable chemical entity with considerable potential for further research and development. Its straightforward synthesis and versatile chemical handles make it an ideal candidate for exploration in medicinal chemistry and materials science. While its specific biological profile is yet to be fully elucidated, the known properties of related hydroxybenzoic acids provide a strong rationale for investigating its therapeutic potential. This guide has provided a foundational framework to empower researchers to confidently work with and explore the applications of this promising compound.

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